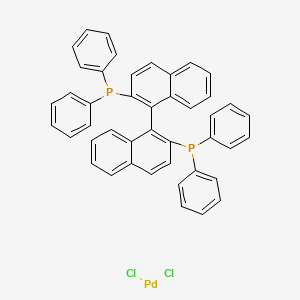

((S)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl)dichloropalladium

説明

((S)-2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl)dichloropalladium is a chiral palladium complex widely used in asymmetric catalysis. This compound is known for its ability to facilitate various chemical transformations with high enantioselectivity, making it a valuable tool in the synthesis of chiral molecules.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of ((S)-2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl)dichloropalladium typically involves the reaction of (S)-2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl with palladium chloride. The reaction is usually carried out in an inert atmosphere, such as under nitrogen or argon, to prevent oxidation. The reaction mixture is often stirred at room temperature or slightly elevated temperatures to ensure complete formation of the complex.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve high yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

化学反応の分析

Types of Reactions

((S)-2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl)dichloropalladium undergoes various types of reactions, including:

Oxidation: The compound can participate in oxidation reactions, often facilitated by oxidizing agents such as oxygen or peroxides.

Reduction: Reduction reactions can be carried out using reducing agents like hydrogen gas or hydrides.

Substitution: The complex can undergo substitution reactions where ligands are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in reactions with this compound include:

Oxidizing agents: Oxygen, peroxides

Reducing agents: Hydrogen gas, sodium borohydride

Nucleophiles: Halides, amines, phosphines

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized palladium species, while substitution reactions can produce various palladium complexes with different ligands.

科学的研究の応用

Catalytic Applications

Cross-Coupling Reactions

One of the primary applications of ((S)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl)dichloropalladium is in cross-coupling reactions, such as the Suzuki and Heck reactions. These reactions are vital for constructing carbon-carbon bonds in organic synthesis. The chiral nature of the ligand allows for enantioselective synthesis, enabling the production of specific enantiomers that are crucial in pharmaceutical development .

Enantioselective Catalysis

The compound's chirality enables it to selectively promote the formation of one enantiomer over another in reactions involving chiral substrates. This selectivity is essential for synthesizing biologically active compounds where often only one enantiomer exhibits the desired therapeutic effect .

Medicinal Chemistry

Research indicates that this compound has potential applications in medicinal chemistry due to its ability to facilitate the synthesis of complex organic molecules that can act as pharmaceuticals. Its role as a catalyst in the formation of key chemical bonds streamlines the drug discovery process .

Interaction Studies

Studies have explored the binding affinities and reactivity profiles of this compound with various biological targets. These insights are crucial for optimizing reaction conditions and enhancing the biological activity of synthesized compounds .

Material Science

Development of Advanced Materials

The compound is also utilized in material science for developing advanced materials such as polymers and nanomaterials. The palladium center can enhance the properties of these materials through metal coordination, making them suitable for various applications including electronics and nanotechnology .

Green Chemistry

Sustainable Practices

In alignment with green chemistry principles, this compound is employed in environmentally friendly processes that aim to reduce waste and improve reaction efficiency. Its use can lead to lower energy consumption and reduced by-products in chemical reactions .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Catalysis | Used in cross-coupling reactions (e.g., Suzuki, Heck) for forming carbon-carbon bonds. |

| Enantioselective Synthesis | Promotes selective formation of specific enantiomers crucial for pharmaceuticals. |

| Medicinal Chemistry | Facilitates synthesis of complex organic molecules with potential therapeutic effects. |

| Material Science | Enhances properties of advanced materials through metal coordination. |

| Green Chemistry | Supports sustainable practices by reducing waste and improving reaction efficiency. |

作用機序

The mechanism by which ((S)-2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl)dichloropalladium exerts its effects involves coordination to substrates through its palladium center. The chiral environment created by the (S)-2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl ligand induces enantioselectivity in the catalytic process. This allows for the preferential formation of one enantiomer over the other in asymmetric reactions. The molecular targets and pathways involved include various organic substrates that undergo transformation through palladium-catalyzed mechanisms.

類似化合物との比較

Similar Compounds

1,1’-Bis(diphenylphosphino)ferrocene (dppf): Another widely used ligand in palladium catalysis, known for its versatility and stability.

1,2-Bis(diphenylphosphino)ethane (dppe): A common bidentate ligand used in coordination chemistry and catalysis.

Tetrakis(triphenylphosphine)palladium(0): A palladium complex used in various coupling reactions.

Uniqueness

((S)-2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl)dichloropalladium is unique due to its chiral nature, which imparts high enantioselectivity in catalytic reactions. This distinguishes it from other similar compounds that may not provide the same level of stereocontrol in asymmetric synthesis.

生物活性

((S)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl)dichloropalladium (commonly referred to as Pd-BINAP) is a palladium complex that has garnered significant attention in the realm of catalysis and medicinal chemistry. This compound is notable for its chiral phosphine ligands, which impart unique properties that enhance its biological activity and catalytic efficiency. This article delves into the biological activity of Pd-BINAP, focusing on its mechanisms, applications in catalysis, and potential therapeutic uses.

Chemical Structure and Properties

Pd-BINAP consists of a palladium center coordinated to two diphenylphosphino groups derived from binaphthyl. The chirality of the binaphthyl backbone contributes to the enantioselectivity observed in various catalytic reactions.

Mechanisms of Biological Activity

The biological activity of Pd-BINAP can be attributed to several mechanisms:

- Catalytic Activity : Pd-BINAP is widely used in asymmetric catalysis, particularly in reactions such as Suzuki coupling and allylic substitution. Its ability to facilitate these reactions with high enantioselectivity makes it a valuable tool in synthetic organic chemistry .

- Anticancer Properties : Research has indicated that palladium complexes, including Pd-BINAP, exhibit cytotoxic effects against various cancer cell lines. The mechanism involves the generation of reactive oxygen species (ROS), leading to apoptosis in cancer cells .

- Antimicrobial Activity : Studies have shown that certain palladium complexes possess antimicrobial properties. The interaction of Pd-BINAP with bacterial membranes may disrupt cellular functions, offering a potential avenue for developing new antimicrobial agents .

1. Anticancer Activity

A study investigated the effects of Pd-BINAP on human breast cancer cells (MCF-7). The results demonstrated that treatment with Pd-BINAP resulted in a significant reduction in cell viability, with an IC50 value indicating potent cytotoxicity. The study further explored the mechanism, revealing that Pd-BINAP induced apoptosis through ROS generation and mitochondrial dysfunction .

2. Catalytic Applications

In asymmetric synthesis, Pd-BINAP has been employed in the Suzuki-Miyaura coupling reaction. A recent study reported yields exceeding 85% with enantiomeric excesses greater than 99% when using Pd-BINAP as a catalyst for synthesizing chiral biaryl compounds . This highlights its effectiveness in producing complex molecules with high stereochemical purity.

Data Tables

特性

IUPAC Name |

dichloropalladium;[1-(2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H32P2.2ClH.Pd/c1-5-19-35(20-6-1)45(36-21-7-2-8-22-36)41-31-29-33-17-13-15-27-39(33)43(41)44-40-28-16-14-18-34(40)30-32-42(44)46(37-23-9-3-10-24-37)38-25-11-4-12-26-38;;;/h1-32H;2*1H;/q;;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDHAUMFISVWIRX-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)P(C7=CC=CC=C7)C8=CC=CC=C8.Cl[Pd]Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H32Cl2P2Pd | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

800.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115826-95-4, 127593-28-6 | |

| Record name | [(R)-(+)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl]palladium(II) chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Bis(Diphenylphosphino)-1,1'-Binaphthyl) Palladium (II) Chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。